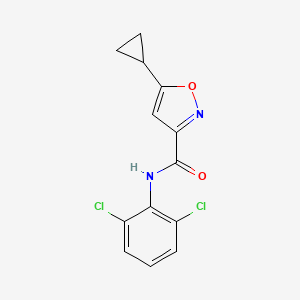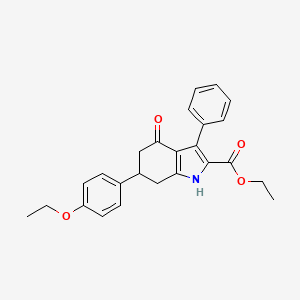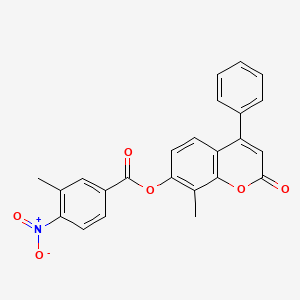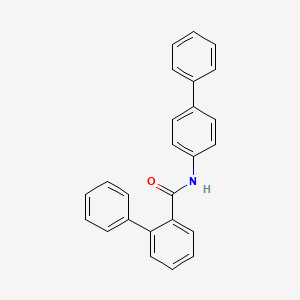
5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide
Overview
Description
5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide, also known as CPI-455, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of isoxazolecarboxamides and has been shown to exhibit significant anticancer activity in preclinical studies.
Mechanism of Action
The exact mechanism of action of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1A (LSD1), which plays a key role in the epigenetic regulation of gene expression. By inhibiting LSD1, 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide may lead to the reactivation of tumor suppressor genes that have been silenced in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has been shown to exhibit other biochemical and physiological effects. 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide is its potent anticancer activity against a wide range of cancer cell lines. 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has also been shown to exhibit selective toxicity towards cancer cells, with minimal effects on normal cells. However, one of the limitations of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide is its poor solubility, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for the development of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide as a therapeutic agent for cancer. One direction is the optimization of the synthesis method to improve the solubility and bioavailability of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide. Another direction is the development of combination therapies that incorporate 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide with other anticancer agents. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide as a therapeutic agent for cancer.
Scientific Research Applications
5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential anticancer activity. In preclinical studies, 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 5-cyclopropyl-N-(2,6-dichlorophenyl)-3-isoxazolecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-cyclopropyl-N-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-8-2-1-3-9(15)12(8)16-13(18)10-6-11(19-17-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVPGKSCEZUJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-1-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4664007.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4664008.png)
![5-{3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664011.png)


![2-{1-isopropyl-4-[2-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4664020.png)

![2-[(3,5-dichloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4664035.png)
![N-(3-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4664047.png)
![ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4664055.png)
![2-({4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4664066.png)
![N~2~-(2-bromophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4664069.png)
![4-amino-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4664073.png)
